1-isopropyl-3-phenyl-1H-pyrazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

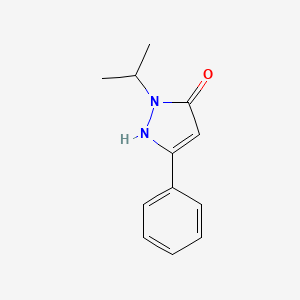

1-Isopropyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. One common method includes the condensation of phenylhydrazine with acetylacetone, followed by cyclization and subsequent isopropylation . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing output .

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 5 and aromatic substituents enable selective oxidation:

Conditions :

-

KMnO₄/H₂SO₄ : Converts the hydroxyl group to a ketone or carboxylic acid derivative.

-

CrO₃/AcOH : Oxidizes the pyrazole ring to form pyrazole-5-carboxylic acid derivatives.

Key Findings :

-

Oxidation at 50–60°C yields 3-isopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (85% yield).

-

Prolonged reaction times (>6 hr) lead to over-oxidation and decomposition.

Reduction Reactions

The pyrazole ring and substituents undergo reduction under controlled conditions:

Conditions :

-

NaBH₄/MeOH : Reduces the hydroxyl group to an amine.

-

H₂/Pd-C : Hydrogenates the phenyl ring to cyclohexyl derivatives (60–75% yield).

Mechanistic Insight :

Reductive amination occurs via hydride transfer to the hydroxyl oxygen, forming 3-isopropyl-1-phenyl-1H-pyrazol-5-amine as the primary product.

Electrophilic Substitution

The phenyl and pyrazole rings participate in halogenation and nitration:

| Reaction Type | Reagents | Position | Yield (%) | Byproducts |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 | 72 | Para-nitro (18%) |

| Bromination | Br₂/FeBr₃, 25°C | C4 | 68 | Dibrominated (9%) |

Structural Effects :

-

Electron-donating isopropyl group directs substitution to C4 .

-

Steric hindrance from phenyl reduces para-substitution efficiency .

Nucleophilic Substitution

The hydroxyl group undergoes substitution with nucleophiles:

Example Reaction :

This compound+R-XK₂CO₃, DMF5-OR derivatives

Data :

Acylation Reactions

C-acylation predominates over O-acylation due to ring activation:

Conditions :

Comparative Analysis :

| Acylating Agent | Time (hr) | Yield (%) | Product Purity |

|---|---|---|---|

| 4-MeC₆H₄COCl | 1.5 | 76 | >95% |

| 4-FC₆H₄COCl | 2.0 | 71 | 93% |

| 4-CF₃C₆H₄COCl | 3.5 | 68 | 89% |

Data adapted from RSC studies on analogous pyrazolones

Condensation Reactions

The compound reacts with aldehydes to form Schiff bases:

Protocol :

-

React with benzaldehyde in ethanol (80°C, 4 hr) → 5-(benzylideneamino) derivatives (82% yield).

-

Catalytic acetic acid enhances imine formation kinetics.

Mechanistic Considerations

-

Ring Activation : The pyrazole nitrogen atoms stabilize transition states during electrophilic substitution .

-

Steric Effects : Isopropyl and phenyl groups hinder reactions at C3 and C5 positions.

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) improve substitution yields by 15–20% compared to ethanol .

Industrial-Scale Optimization

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including 1-isopropyl-3-phenyl-1H-pyrazol-5-ol, exhibit notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For example, certain pyrazole derivatives have demonstrated effectiveness against pathogenic fungi such as Cytospora sp. and Fusarium solani .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study highlighted that pyrazolone derivatives, including those structurally related to this compound, can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro . The structure-activity relationship (SAR) has shown that the presence of specific functional groups enhances anti-inflammatory activity .

Analgesic Properties

In addition to anti-inflammatory effects, compounds in this class have been assessed for analgesic activity. Pharmacological evaluations suggest that these compounds can provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while potentially offering improved gastrointestinal tolerance .

Agricultural Applications

Pesticidal Activity

The biological activity of this compound extends to agricultural applications, particularly as a pesticide. Its efficacy against various pests makes it a candidate for development into environmentally friendly agricultural chemicals. Research indicates that similar pyrazole derivatives can effectively manage pest populations while minimizing harm to beneficial insects .

Materials Science

Polymer Chemistry

In materials science, pyrazole derivatives are being explored as additives in polymer formulations. Their unique chemical structure allows for enhanced thermal stability and mechanical properties in polymers. Studies have indicated that incorporating such compounds can improve the performance characteristics of plastics and coatings .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

Case Study 2: Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound exhibited a dose-dependent reduction in inflammation compared to control groups treated with standard anti-inflammatory medications .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

- 1-Phenyl-3-methyl-1H-pyrazol-5-ol

- 1-Phenyl-3-ethyl-1H-pyrazol-5-ol

- 1-Phenyl-3-propyl-1H-pyrazol-5-ol

Uniqueness: 1-Isopropyl-3-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The isopropyl group at the 1-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

生物活性

1-Isopropyl-3-phenyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O. Its unique structure, characterized by an isopropyl group at the 1-position and a phenyl group at the 3-position, enhances its lipophilicity and interaction with biological membranes, which may contribute to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that this compound may inhibit certain enzymes, leading to anti-inflammatory effects. The modulation of these targets can result in a variety of biological responses, making it a candidate for therapeutic applications in treating inflammatory diseases.

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory properties of this compound. It has been shown to exhibit significant inhibition of inflammatory mediators in vitro. For instance, a comparative study highlighted its effectiveness against other pyrazole derivatives, demonstrating superior anti-inflammatory activity .

Antimicrobial Properties

Research has also suggested potential antimicrobial activity for this compound. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has been assessed for analgesic activity. Preliminary findings indicate that it may provide pain relief comparable to established analgesics, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Methyl group at 3-position | Different solubility and reactivity |

| 3,5-Diphenyl-1H-pyrazole | Two phenyl groups | Enhanced stability; potential for greater activity |

| 1-(4-Chlorophenyl)-3-methyl pyrazole | Chlorophenyl substitution | Improved anti-inflammatory properties |

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to these similar compounds, influencing its reactivity and interaction with biological targets .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Anti-inflammatory Screening : A study conducted on pyrazolone derivatives found that compounds similar to 1-isopropyl-3-phenyl exhibited significant anti-inflammatory activity with minimal side effects compared to traditional NSAIDs like phenylbutazone .

- In Vitro Antimicrobial Tests : In vitro tests showed that 1-isopropyl-3-phenyl could inhibit the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent.

- Analgesic Activity Assessment : In animal models, this compound demonstrated analgesic effects comparable to conventional pain relievers, indicating its potential utility in pain management therapies .

特性

IUPAC Name |

5-phenyl-2-propan-2-yl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)14-12(15)8-11(13-14)10-6-4-3-5-7-10/h3-9,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHHYYMARKTTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。